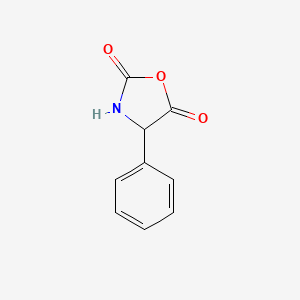

4-Phenyloxazolidine-2,5-dione

Description

Contextualization within Oxazolidine-2,5-dione (B1294343) Chemistry and Related Heterocyclic Systems

4-Phenyloxazolidine-2,5-dione is a member of the oxazolidine-2,5-dione family, which are heterocyclic compounds characterized by a five-membered ring containing one nitrogen and one oxygen atom, with two carbonyl groups at positions 2 and 5. ajrconline.orgevitachem.comevitachem.comnih.gov These compounds are systematically known as α-amino acid N-carboxyanhydrides (NCAs). thieme-connect.deencyclopedia.pub The specific compound, this compound, is derived from the amino acid phenylalanine, with the phenyl group attached to the fourth position of the oxazolidine (B1195125) ring. nih.gov

The oxazolidine-2,5-dione ring system is part of a broader class of heterocyclic compounds that are fundamental in organic and medicinal chemistry. ajrconline.orgsmolecule.com The reactivity of NCAs is largely dictated by the two electrophilic carbonyl carbons and the acidic proton on the nitrogen atom. This structure allows for ring-opening reactions, most notably polymerization, to form polypeptides. wikipedia.orgrsc.org The nature of the substituent at the 4-position, in this case, a phenyl group, influences the properties of the resulting polymers. Other related heterocyclic systems include oxazolidin-2-ones, which have applications as chiral auxiliaries, and thiazolidine (B150603) derivatives. ambeed.comclockss.org

Historical Development of Synthetic Approaches and Early Academic Investigations

The synthesis of amino acid N-carboxyanhydrides was first reported by Hermann Leuchs in 1906. thieme-connect.deencyclopedia.pubtandfonline.comfrontiersin.org His method involved the heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum, which led to their cyclization. wikipedia.orgfrontiersin.org This discovery was somewhat coincidental, as Leuchs was initially attempting to purify N-ethoxycarbonyl α-amino acid chlorides. encyclopedia.pub These NCAs are often referred to as Leuchs' anhydrides in his honor. thieme-connect.deencyclopedia.pub

A more direct and widely used method for synthesizing NCAs, known as the Fuchs–Farthing method, was developed later. This approach involves the direct phosgenation of a free amino acid. encyclopedia.pubfrontiersin.org Over the years, various modifications and improvements to these synthetic routes have been developed to enhance purity and yield, which are critical for successful polymerization. tandfonline.com Early investigations focused on the polymerization of these monomers to produce homo-polyamino acids. thieme-connect.de

Contemporary Significance and Emerging Research Directions in Organic Synthesis

In modern organic synthesis, this compound and other NCAs are primarily valued as monomers for the ring-opening polymerization (ROP) to produce synthetic polypeptides. wikipedia.orgrsc.orgacs.orgrsc.orgresearchgate.net These polypeptides have a wide range of applications in biomedicine and materials science, including drug delivery, gene engineering, and the creation of self-assembling biomaterials. frontiersin.orgrsc.org

The ROP of NCAs can be initiated by various species, including amines, alcohols, and organometallic complexes. rsc.orgacs.orgacs.org The choice of initiator and reaction conditions allows for control over the molecular weight, dispersity, and architecture of the resulting polypeptide. researchgate.netpku.edu.cn Current research is focused on developing more controlled and living polymerization techniques to synthesize well-defined block copolymers and other complex polypeptide structures. rsc.orgacs.org Furthermore, there is growing interest in developing greener synthetic methods for NCAs that avoid hazardous reagents like phosgene (B1210022), with some new approaches utilizing carbon dioxide as a C1 source. rsc.org

Stereochemical Considerations: The Role of Chirality at the 4-Position

The carbon atom at the 4-position of the oxazolidine-2,5-dione ring, to which the phenyl group is attached, is a chiral center. ontosight.ai This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-phenyloxazolidine-2,5-dione and (S)-4-phenyloxazolidine-2,5-dione.

The stereochemistry at this position is of paramount importance as it dictates the stereochemistry of the resulting polypeptide chain during polymerization. The use of enantiomerically pure NCAs is crucial for producing polypeptides with a specific and controlled secondary structure, such as α-helices or β-sheets. These well-defined secondary structures are often essential for the biological activity and material properties of the polypeptides.

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of phenylalanine. The chirality of the starting amino acid is retained throughout the synthesis of the NCA. Chiral auxiliaries, which are chiral compounds used to induce asymmetry in a reaction, are also a key concept in stereoselective synthesis, and oxazolidinone derivatives are often employed in this capacity. ambeed.comontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol nih.gov |

| IUPAC Name | 4-phenyl-1,3-oxazolidine-2,5-dione nih.gov |

| InChIKey | ZSEHBLBYCASPDO-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)OC(=O)N2 nih.gov |

Table 2: Key Historical Developments in NCA Chemistry

| Year | Development | Key Contributor(s) | Reference(s) |

|---|---|---|---|

| 1906 | First synthesis of amino acid N-carboxyanhydrides (NCAs). | Hermann Leuchs | thieme-connect.deencyclopedia.pubtandfonline.com |

| 1950 | Development of the Fuchs–Farthing method for NCA synthesis using phosgene. | A. C. Farthing | encyclopedia.pubfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHBLBYCASPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyloxazolidine 2,5 Dione and Its Functionalized Derivatives

Direct Synthesis Pathways for the Oxazolidine-2,5-dione (B1294343) Ring System

The most prevalent and direct method for synthesizing 4-phenyloxazolidine-2,5-dione involves the use of phosgene (B1210022) or its safer, solid or liquid equivalents, diphosgene and triphosgene. This approach, often referred to as the Fuchs-Farthing method when applied to unprotected amino acids, is widely employed for the preparation of NCAs.

Cyclization Reactions and Ring-Closure Strategies

The fundamental strategy for forming the oxazolidine-2,5-dione ring is an intramolecular cyclization reaction. The process begins with the reaction of the amino group of phenylglycine with a phosgenating agent. This forms an N-chloroformyl-amino acid chloride intermediate. Subsequent intramolecular nucleophilic attack by the carboxylic acid group on the newly formed acid chloride, or a related activated carbonyl species, leads to ring closure and the elimination of hydrogen chloride, yielding the desired five-membered heterocyclic ring.

The mechanism for the synthesis of N-carboxyanhydrides via the Fuchs-Farthing method involves the direct phosgenation of the unprotected amino acid. Impurities such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides can arise during this process and must be carefully removed as they can interfere with subsequent polymerization reactions.

Utilization of Amino Acid Precursors (e.g., Phenylglycine Derivatives)

Phenylglycine is the direct and essential precursor for the synthesis of this compound. The inherent structure of phenylglycine, containing both a nucleophilic amine and a carboxylic acid group, is perfectly suited for the intramolecular cyclization required to form the oxazolidine-2,5-dione ring. Both racemic and enantiomerically pure forms of phenylglycine can be used, which will directly determine the stereochemistry of the final product. The use of unprotected phenylglycine is a key feature of the efficient Fuchs-Farthing method.

Catalyst Systems and Reaction Conditions for Optimized Yield and Purity

The synthesis of this compound is sensitive to reaction conditions, which must be optimized to maximize yield and purity while minimizing side reactions. Key parameters include the choice of phosgenating agent, solvent, temperature, and the use of catalysts or additives.

Phosgenating Agents: While phosgene gas is highly effective, its extreme toxicity has led to the widespread adoption of triphosgene (bis(trichloromethyl) carbonate), a solid and safer alternative. Triphosgene generates phosgene in situ.

Solvents: Anhydrous solvents are crucial to prevent hydrolysis of the starting materials, intermediates, and the final NCA product. Tetrahydrofuran (THF) is a commonly used solvent for this reaction.

Temperature: The reaction temperature is typically controlled between 40°C and 90°C.

Additives and Catalysts: The reaction can be accelerated by the use of an organic base which acts as a nucleophile and an HCl scavenger. In a photochemical approach using chloroform as the phosgene source, N-methylmorpholine (NMM) was shown to increase the yield of a related NCA to 62%.

The table below summarizes various reaction conditions for the synthesis of N-carboxyanhydrides from amino acids using phosgene or its derivatives.

| Phosgenating Agent | Amino Acid Precursor | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| Phosgene (gas) | α-amino acid | Ethyl Acetate | None | 60 | 3 hours | Not specified |

| Triphosgene | L-Tryptophan | THF | None | Reflux | Not specified | Good |

| Triphosgene | Various amino acids | Anhydrous THF | Activated Carbon | 25-70 | 2-6 hours | >80 |

| Chloroform (photochemical) | L-Phenylalanine | CHCl₃/CH₃CN | N-Methylmorpholine | 60 | Not specified | 62 |

| Chloroform (photochemical) | L-Phenylalanine | CHCl₃/CH₃CN | None | 70 | Not specified | >99 (conversion), 89 (isolated) |

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest for applications in stereoselective polymerizations and as a chiral building block in organic synthesis. The stereochemistry at the C4 position is typically controlled by the chirality of the starting material.

Chiral Auxiliaries and Inducers in Enantioselective Synthesis

In the context of synthesizing this compound, the primary method for achieving enantioselectivity is substrate control, meaning the use of an enantiomerically pure starting material. For instance, starting with (R)-phenylglycine will yield (R)-4-phenyloxazolidine-2,5-dione, and (S)-phenylglycine will produce the (S)-enantiomer.

While there is limited literature on the use of external chiral auxiliaries or inducers to create the C4 stereocenter during the formation of the oxazolidine-2,5-dione ring from a racemic or achiral precursor, the resulting chiral oxazolidinone structures are themselves widely used as powerful chiral auxiliaries in a variety of asymmetric transformations. For example, Evans' oxazolidinones are a well-known class of chiral auxiliaries that direct the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The 4-phenyl-substituted oxazolidinone moiety can impart a high degree of stereocontrol due to the steric hindrance of the phenyl group, which directs incoming reagents to one face of the molecule.

Stereospecific and Stereoselective Synthetic Routes

The synthesis of chiral this compound from an enantiomerically pure phenylglycine precursor is a stereospecific reaction. In such a reaction, the stereochemistry of the starting material directly dictates the stereochemistry of the product, with retention of configuration at the alpha-carbon. This is because the cyclization reaction does not involve breaking any bonds at the chiral center.

The table below illustrates the stereospecific synthesis of chiral this compound.

| Starting Material | Product | Stereochemical Outcome |

|---|---|---|

| (R)-Phenylglycine | (R)-4-Phenyloxazolidine-2,5-dione | Retention of configuration |

| (S)-Phenylglycine | (S)-4-Phenyloxazolidine-2,5-dione | Retention of configuration |

While the direct synthesis of this compound is stereospecific, related stereoselective syntheses of other oxazolidinone derivatives often employ chiral auxiliaries to control the formation of new stereocenters. For instance, asymmetric aldol reactions followed by a Curtius rearrangement and intramolecular cyclization can produce highly substituted chiral oxazolidin-2-ones with excellent diastereoselectivity. These methods, while not directly applied to the synthesis of the parent this compound, highlight the principles of stereoselective synthesis within this class of heterocyclic compounds.

Post-Cyclization Functionalization and Derivatization

Once the this compound ring has been synthesized, it can potentially undergo further chemical modifications. These reactions can be targeted at the phenyl ring, the nitrogen atom, or the carbonyl groups, allowing for the creation of a diverse range of derivatives.

Substitutions on the Phenyl Ring (e.g., Trimethylsilyloxy Derivatization)

Direct functionalization of the phenyl ring after the formation of the oxazolidine-2,5-dione core is not a commonly reported strategy in the scientific literature. Synthetic approaches typically favor the introduction of desired substituents onto the phenyl ring of the precursor molecule, such as phenylglycine or mandelic acid, prior to the cyclization step. This pre-functionalization strategy is often more efficient and avoids potential side reactions or decomposition of the heterocyclic ring under the conditions required for aromatic substitution reactions like nitration or halogenation.

For instance, the synthesis of oxazolidinone scaffolds with various electronically different groups on the aryl moiety is achieved by starting with correspondingly substituted β-hydroxy carbonyl substrates. This indicates that modifications to the phenyl ring are generally incorporated into the synthetic pathway at an early stage, rather than as a post-cyclization modification.

Modifications at the Ring Nitrogen or Carbonyl Groups

The nitrogen and carbonyl groups of the oxazolidine-2,5-dione ring offer reactive sites for further derivatization. As a class of N-carboxyanhydrides (NCAs), these compounds exhibit reactivity that can be exploited for various transformations.

N-Alkylation: The hydrogen atom attached to the ring nitrogen can be substituted with alkyl or other organic groups. N-alkylation reactions on similar heterocyclic systems, such as imidazopyridines and tetrazoles, are typically carried out under basic conditions to deprotonate the nitrogen, making it a more effective nucleophile. fabad.org.trmdpi.com For example, N-benzylation of an NCA has been achieved in a one-pot procedure starting from the corresponding amino acid, indicating the feasibility of N-functionalization. rsc.org

Carbonyl Group Reactions: The carbonyl groups within the ring are susceptible to nucleophilic attack. N-urethane-protected N-carboxyanhydrides (UNCAs), which share the core anhydride (B1165640) structure, undergo chemoselective reduction with sodium borohydride (B1222165), converting one of the carbonyl groups into a hydroxyl group to form N-protected β-amino alcohols. nih.gov This highlights the potential for selective reduction of the carbonyls in this compound to access different classes of compounds.

Furthermore, the reactivity of UNCAs with other nucleophiles demonstrates the synthetic potential of the anhydride moiety. Reactions with organometallic reagents or other carbon nucleophiles could lead to ring-opening or addition products. For example, UNCAs have been shown to react with Meldrum's acid to form tetramic acid derivatives and with phosphoranes to produce ketophosphoranes, which can be further oxidized to vicinal tricarbonyl compounds. nih.gov

Table 1: Examples of Post-Cyclization Reactions on N-Carboxyanhydride Analogs

| Reaction Type | Reagent(s) | Product Class | Reference |

| N-Alkylation | Benzyl Bromide, Base | N-Benzyl NCA Derivative | rsc.org |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | N-Protected β-Amino Alcohol | nih.gov |

| Reaction with C-Nucleophile | Meldrum's Acid | Tetramic Acid Derivative | nih.gov |

| Reaction with P-Nucleophile | Phosphoranes | Ketophosphorane | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize environmental impact. rsc.org Key principles include the use of renewable resources, reducing waste through high atom economy, and avoiding hazardous solvents and reagents.

Solvent-Free Reactions and Renewable Feedstocks

Solvent-Free and Reduced-Solvent Methods: Traditional peptide synthesis, where NCAs are often used, is known for its extensive use of hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgresearchgate.net Green chemistry initiatives focus on replacing these with more benign alternatives, such as water or ethanol, or developing processes that use significantly less solvent. researchgate.net The use of microflow reactors for the synthesis of NCAs represents an advanced approach that can improve reaction efficiency and reduce solvent volumes. nih.gov

Renewable Feedstocks: The primary precursor for this compound is α-phenylglycine or a related α-hydroxy acid like mandelic acid. Sustainable production routes for these key starting materials are being actively developed. Biocatalytic methods now allow for the production of (R)-mandelic acid from renewable feedstocks such as glycerol and glucose via fermentation processes. nih.govresearchgate.net Additionally, green synthetic routes to mandelic acid from styrene, which itself can be derived from bio-ethanol, are being explored. nih.govgoogle.com The use of biomass-derived building blocks, such as those from lignin, represents a fundamental strategy in making the entire synthetic pathway more sustainable. researchgate.netrsc.org

Table 2: Renewable Feedstocks for Mandelic Acid Synthesis

| Feedstock | Method | Advantage | Reference(s) |

| Glucose / Glycerol | Fermentation / Cascade Biotransformation | Uses renewable biomass, avoids toxic reagents | nih.govresearchgate.net |

| Styrene | Biocatalysis / Green Oxidation | Can utilize bio-based styrene, reduces waste | nih.govgoogle.com |

| L-Phenylalanine | Cascade Biotransformation | Direct conversion from a bio-based amino acid | nih.govresearchgate.net |

Atom Economy and Waste Reduction Strategies

Atom Economy: The principle of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The traditional synthesis of NCAs, known as the Leuchs method, often utilizes phosgene (COCl₂) or its solid surrogate, triphosgene. nih.govacs.orgwikipedia.org This process has poor atom economy as it generates two equivalents of hydrogen chloride (HCl) as a byproduct for every mole of NCA formed.

To improve this, phosgene-free synthetic routes have been developed. One notable method employs n-propylphosphonic anhydride (T3P®) to facilitate the cyclization of Boc-protected amino acids, generating non-toxic, easily removable byproducts. nih.govacs.org An even more advanced approach involves the direct synthesis of NCAs from amino acids and carbon dioxide (CO₂), a renewable C1 feedstock, using a phosphonic anhydride. rsc.org This method significantly improves the green profile of NCA synthesis.

Spectroscopic Characterization Techniques for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural assignment of 4-phenyloxazolidine-2,5-dione, providing detailed information about the hydrogen and carbon environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group, the methine proton at the C4 position, and the N-H proton.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, generally between δ 7.20 and 7.50 ppm. The exact chemical shifts and splitting patterns depend on the specific electronic environment and through-space interactions.

The methine proton (H4) on the oxazolidine (B1195125) ring is anticipated to resonate as a singlet or a narrowly split multiplet. Its chemical shift is influenced by the adjacent phenyl group and the dione (B5365651) system. In structurally similar compounds, such as 3-(p-tolyl)-5-phenyloxazolidine-2,4-dione, the corresponding methine proton appears as a singlet at approximately 5.89 ppm rsc.org.

The N-H proton is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

A hypothetical ¹H NMR data table for this compound is presented below, based on analysis of related structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.50 | m | - |

| H4 | ~5.9 | s | - |

| N-H | Variable | br s | - |

Note: This table is illustrative and based on data from analogous compounds. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The two carbonyl carbons (C2 and C5) of the dione system are the most deshielded and are expected to appear at the downfield end of the spectrum, typically in the range of δ 150-175 ppm. For instance, in related oxazolidine-2,4-diones, the carbonyl carbons resonate around δ 154 ppm and δ 170 ppm rsc.org. PubChem provides a predicted ¹³C NMR spectrum for this compound where these carbons are also in this region nih.gov.

The quaternary carbon of the phenyl group attached to the oxazolidine ring and the other aromatic carbons will resonate in the typical aromatic region of δ 125-140 ppm. The methine carbon (C4) is expected to appear in the range of δ 55-80 ppm.

A projected ¹³C NMR data table is provided below for illustrative purposes.

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Carbonyl) | ~154 |

| C5 (Carbonyl) | ~170 |

| Phenyl-C (quaternary) | ~135 |

| Phenyl-C | 125 - 130 |

| C4 | ~79 |

Note: This table is illustrative and based on predicted data and values from analogous compounds.

To unambiguously assign all proton and carbon signals and to further confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would primarily show correlations among the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the phenyl protons to their corresponding carbons and the H4 methine proton to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the H4 proton and the carbonyl carbons (C2 and C5), as well as the quaternary carbon of the phenyl ring. The phenyl protons would show correlations to neighboring and quaternary carbons within the ring.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in this compound, particularly the characteristic vibrational modes of the dione system and other key bonds.

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the two carbonyl groups (C=O). Due to the nature of the dione system within the five-membered ring, two distinct and intense absorption bands are expected. For similar oxazolidine-2,4-dione structures, these bands typically appear at high frequencies. One band is often observed around 1810-1830 cm⁻¹, and the other is found at a slightly lower frequency, around 1720-1750 cm⁻¹ rsc.orgjst.go.jp. The higher frequency band is characteristic of the anhydride-like C=O stretch (C2=O), while the lower frequency band corresponds to the amide-like C=O stretch (C5=O).

The N-H stretching vibration is expected to appear as a moderately intense band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

The C-H stretching vibrations of the aromatic phenyl group are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching of the methine group (C4-H) will likely be found in the 2850-3000 cm⁻¹ region.

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C2=O) | Stretching | 1810 - 1830 |

| Carbonyl (C5=O) | Stretching | 1720 - 1750 |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are two common ionization methods used to generate ions from a sample for mass analysis.

Electron Ionization (EI-MS): In this hard ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum displays a molecular ion peak (M+) and numerous fragment ion peaks. While direct EI-MS data for the this compound monomer is not detailed in the available literature, a theoretical fragmentation pattern can be predicted based on its structure. The molecular ion would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of carbon dioxide (CO2) or carbon monoxide (CO) from the heterocyclic ring, and cleavage of the phenyl group. The fragmentation of related dione structures, such as phthalazine-1,4-dione derivatives, often involves the loss of CO and other small neutral molecules. sigmaaldrich.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+, with minimal fragmentation. This method is valuable for accurately confirming the molecular weight of the compound. sigmaaldrich.com While ESI-MS is frequently used to characterize the polypeptides resulting from the ring-opening polymerization of N-carboxyanhydrides researchgate.netnih.gov, it is also suitable for the analysis of the monomer itself.

A plausible fragmentation pattern for this compound is outlined in the table below.

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| Molecular Ion [C9H7NO3]+ | C9H7NO3 | 177 | Ionization of the parent molecule |

| [M - CO2]+ | C8H7NO | 133 | Loss of carbon dioxide from the anhydride (B1165640) moiety |

| [M - CO2 - CO]+ | C7H7N | 105 | Subsequent loss of carbon monoxide |

| [C6H5CH=NH]+ | C7H7N | 104 | Rearrangement and cleavage |

| Phenyl Cation | C6H5+ | 77 | Cleavage of the phenyl group |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, the exact mass is a critical piece of identifying information. nist.gov

Based on its molecular formula, C9H7NO3, the theoretical exact mass can be calculated. nih.gov

| Property | Value | Source |

| Molecular Formula | C9H7NO3 | PubChem nih.gov |

| Theoretical Exact Mass | 177.042593085 Da | PubChem nih.gov |

HRMS analysis, typically using an ESI source, would be expected to yield a measured mass that corresponds precisely to this theoretical value, thereby confirming the elemental formula of the compound. sigmaaldrich.com

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules are arranged in the crystal lattice.

This compound is a crystalline solid, and its solid-state polymerization is a subject of study, making XRD a crucial tool for understanding its reactivity. researchgate.net The crystal packing arrangement directly influences the topochemical reaction pathways during polymerization. researchgate.net While a specific public report of the crystal structure of the parent this compound was not identified in the search results, crystal structures of related N-carboxyanhydrides and oxazolidine derivatives have been reported, highlighting the importance of this technique in the field. upc.edu

An illustrative table of the kind of data obtained from a single-crystal XRD analysis is provided below.

| Crystallographic Parameter | Illustrative Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a (Å) | ~10.5 | Unit cell dimension |

| b (Å) | ~5.8 | Unit cell dimension |

| c (Å) | ~13.2 | Unit cell dimension |

| β (°) | ~95 | Angle of the unit cell |

| Volume (ų) | ~850 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Other Spectroscopic and Analytical Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Besides mass spectrometry and X-ray diffraction, other spectroscopic methods provide complementary structural information.

Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to infrared (IR) spectroscopy. For this compound, characteristic Raman shifts would be expected for the carbonyl (C=O) stretching vibrations of the dione structure, the C-O stretching of the anhydride and ether linkages, and the aromatic C=C and C-H vibrations of the phenyl group. It is particularly useful for studying samples in aqueous solution.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. This compound is expected to be colorless, with its primary absorption bands occurring in the UV region. The phenyl group contains a π-electron system that will give rise to characteristic absorptions (typically around 200-220 nm and a weaker band around 250-270 nm). The carbonyl groups of the oxazolidine-2,5-dione (B1294343) ring also have n→π* transitions, which would likely appear as weak absorption bands at longer wavelengths in the UV spectrum.

Mechanistic Investigations of Chemical Reactions Involving 4 Phenyloxazolidine 2,5 Dione

Reactivity of the Oxazolidine-2,5-dione (B1294343) Ring System

The reactivity of the 4-phenyloxazolidine-2,5-dione ring is dictated by the presence of two carbonyl groups and a heteroatom within a five-membered ring. This arrangement confers significant electrophilicity to the carbonyl carbons and susceptibility of the ring to various transformations.

Nucleophilic and Electrophilic Attack on Carbonyl Centers

The oxazolidine-2,5-dione ring possesses two distinct carbonyl centers at positions 2 and 5, which are primary sites for nucleophilic attack . The C5 carbonyl, being part of an anhydride-like linkage, is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbonyl, which is part of a carbamate-like functionality. Nucleophiles, such as alcohols, amines, and water, can attack these centers, leading to ring-opening reactions. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. For instance, in the context of NCA polymerization, primary amines are known to attack the C5 carbonyl, leading to the formation of a carbamate (B1207046) intermediate.

Information regarding direct electrophilic attack on the carbonyl centers of this compound is scarce. Generally, the carbonyl oxygens are weakly basic and can be protonated under acidic conditions, which activates the carbonyl carbons towards nucleophilic attack.

Ring-Opening and Ring-Closing Reaction Mechanisms

Ring-opening of this compound is a common reaction pathway, often initiated by a nucleophilic attack on one of the carbonyl carbons. For example, the hydrolysis of the ring under basic conditions would proceed via nucleophilic addition of a hydroxide (B78521) ion to the C5 carbonyl, followed by the cleavage of the acyl-oxygen bond to form a carboxylate and a carbamic acid, the latter of which can subsequently decarboxylate. In the context of polymerization, a nucleophilic initiator attacks the C5 carbonyl, leading to a ring-opened intermediate that propagates the polymerization.

The formation of this compound, a ring-closing reaction , typically involves the cyclization of an N-protected amino acid, such as N-benzyloxycarbonyl-phenylalanine, using a dehydrating agent like phosgene (B1210022) or its equivalents. The mechanism involves the formation of a highly reactive intermediate which undergoes intramolecular nucleophilic attack by the carboxylate oxygen onto the activated carbonyl group of the protecting moiety, followed by the elimination of a leaving group to yield the cyclic dione (B5365651).

Rearrangement Reactions and Intramolecular Transformations

Thermal and Acid/Base-Catalyzed Rearrangements

Specific studies on the thermal and acid/base-catalyzed rearrangements of this compound are not well-documented. However, related heterocyclic systems are known to undergo various rearrangements. Under thermal conditions, decarboxylation can be a potential pathway, although this typically requires high temperatures. Acid or base catalysis can facilitate ring-opening followed by other transformations, but specific rearrangement products of the intact this compound ring are not extensively reported. For some related imidazolin-5-ones, thermal rearrangements leading to dimers have been observed.

Comparative Studies with Analogous Dione Systems (e.g., Thiazolidine-2,5-diones)

While direct comparative mechanistic studies are sparse, the reactivity of oxazolidine-2,5-diones can be contrasted with their sulfur-containing analogs, thiazolidine-2,5-diones . The replacement of the ring oxygen with sulfur is expected to influence the electronic properties and reactivity of the ring. Sulfur is less electronegative than oxygen, which might slightly reduce the electrophilicity of the adjacent carbonyl carbon (C2). Conversely, the C-S bond is weaker and longer than the C-O bond, which could affect the ring strain and the ease of ring-opening.

Pericyclic Reactions: Cycloadditions and Related Processes

There is a lack of specific literature detailing the participation of this compound as a substrate in pericyclic reactions such as cycloadditions. While related compounds like 4-phenyloxazolidin-2-ones have been used as chiral auxiliaries in Diels-Alder reactions, this involves the oxazolidinone moiety being attached to a diene, rather than the ring itself participating in the cycloaddition. The carbonyl groups in the 2,5-dione could potentially act as dienophiles in [4+2] cycloadditions, but this reactivity has not been reported for this specific compound. Similarly, its role in other pericyclic reactions like electrocyclizations or sigmatropic rearrangements is not documented.

Diels-Alder Reactions and Dienophile Activity (Contextualized from Related Diones)

The Diels-Alder reaction, a cornerstone of organic synthesis, is a concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The reactivity in these reactions is significantly influenced by the electronic nature of the reactants; typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com Heterocyclic compounds containing activated double bonds are often potent dienophiles.

While direct studies on this compound as a dienophile are not extensively documented, its reactivity can be inferred by examining related heterocyclic diones. A prominent example is 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which is known for its exceptionally high reactivity in Diels-Alder reactions. uzhnu.edu.uaresearchgate.net The strong electron-withdrawing nature of the two carbonyl groups adjacent to the nitrogen atoms in PTAD renders its N=N double bond highly electrophilic and, thus, an extremely reactive dienophile. researchgate.net

[4+2] Cycloaddition Reactions with Diverse Reactants

The [4+2] cycloaddition, or Diels-Alder reaction, is a versatile method for constructing six-membered rings. wikipedia.orgnih.gov The scope of this reaction extends beyond all-carbon systems to include hetero-Diels-Alder reactions where one or more heteroatoms are part of the diene or dienophile. The participation of this compound or related structures in such reactions would typically involve a double bond acting as the two-electron component (the dienophile).

Systematic studies on 5-methylidene-hydantoins and their 2-thio-analogs demonstrate their utility as dienophiles in [4+2] cycloadditions with various 1,3-dienes, including cyclopentadiene, cyclohexadiene, isoprene, and 2,3-dimethylbutadiene. mdpi.com These reactions can be thermally initiated or catalyzed by Lewis acids, such as ZnI₂ or AlCl₃, particularly with less reactive dienes. mdpi.com The reactions are noted to proceed with high selectivity, forming exo-isomers with cyclic dienes and the less sterically hindered products with acyclic dienes like isoprene. mdpi.com

The successful application of these related heterocyclic systems suggests that a suitably unsaturated derivative of this compound could serve as a competent dienophile. The stereocenter at the C4 position, bearing the phenyl group, would be expected to direct the approach of the diene, leading to high diastereoselectivity in the resulting spirocyclic adducts. Such stereocontrol is a highly valued feature in asymmetric synthesis.

Computational and Theoretical Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including those of cycloadditions. Modern theoretical models allow for the precise characterization of reaction pathways, transition states, and the factors governing selectivity.

Molecular Electron Density Theory (MEDT) for Reaction Pathway Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT studies are instrumental in analyzing the mechanisms of cycloaddition reactions. ias.ac.in

Within MEDT, the polar nature of a reaction is assessed by calculating the Global Electron Density Transfer (GEDT) at the transition state. nih.gov GEDT values greater than 0.20 electrons signify highly polar processes, which are typically associated with low activation energies. nih.govnih.gov The reactivity of the participating molecules is quantified using conceptual DFT indices such as electrophilicity (ω) and nucleophilicity (N). semanticscholar.org For instance, a molecule with a high ω index is classified as a strong electrophile, while one with a high N index is a strong nucleophile (or even a supernucleophile). nih.govsemanticscholar.org

An MEDT analysis of a [4+2] cycloaddition involving this compound (as a dienophile) would begin by calculating these DFT indices to predict the polar character of the reaction. The analysis of electrophilic and nucleophilic Parr functions would then be used to identify the most reactive sites on both the diene and the dienophile, thereby predicting the regioselectivity of the reaction. nih.gov

Bond Evolution Theory (BET) and Electron Localization Function (ELF) Studies

To gain deeper insight into the sequence of bond formation and cleavage, Bond Evolution Theory (BET) is employed. chemrxiv.org BET provides a detailed description of the electronic rearrangements along the reaction coordinate. mdpi.com This analysis is performed in conjunction with the topological analysis of the Electron Localization Function (ELF), a tool that reveals the electronic structure of a molecule in a manner consistent with Lewis bonding models. ias.ac.in

ELF analysis of a reactant like an oxazolidinedione derivative can characterize its electronic nature (e.g., zwitterionic, pseudoradical) by identifying regions of high electron localization, such as synaptic (bonding) and asynaptic (non-bonding or lone pair) basins. ias.ac.insemanticscholar.org For a cycloaddition reaction, the BET study would track the changes in these basins along the reaction path. This allows for the precise determination of when C-C or C-heteroatom bond formation begins. The findings can distinguish between a concerted mechanism, where bonds form simultaneously, and a two-stage one-step mechanism, where one bond begins to form significantly before the other within a single transition state. mdpi.com This level of detail is crucial for understanding the asynchronicity of bond formation in cycloaddition reactions. ias.ac.in

Density Functional Theory (DFT) Calculations for Transition State Characterization and Selectivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms. DFT calculations are widely used to locate and characterize the geometries of reactants, products, and, most importantly, transition states (TSs) for reactions like [4+2] cycloadditions. researchgate.netnih.gov

Using a suitable functional and basis set (e.g., M06-2X/6-311+G(d,p)), researchers can compute the potential energy surface of a reaction. researchgate.net This allows for the identification of transition state structures and the calculation of key thermodynamic parameters, including activation enthalpies (ΔH‡) and activation Gibbs free energies (ΔG‡). nih.gov The calculated energy barriers are fundamental to predicting the feasibility and rate of a reaction.

Furthermore, DFT is essential for predicting the selectivity of a reaction. By comparing the activation energies of all possible regio- and stereoisomeric pathways (e.g., ortho/meta and endo/exo), the kinetically favored product can be identified. nih.gov For a reaction involving a chiral molecule like this compound, DFT calculations can rationalize the observed diastereoselectivity by comparing the energies of the transition states leading to different diastereomers. These calculations can also elucidate the role of non-covalent interactions, such as hydrogen bonds or steric clashes, in stabilizing or destabilizing specific transition states, thereby controlling the reaction's outcome. ias.ac.innih.gov

Interactive Data Table: Overview of Computational Chemistry Approaches

| Theoretical Approach | Primary Application in Cycloaddition Analysis | Key Outputs and Insights |

| Molecular Electron Density Theory (MEDT) | Analysis of reaction polarity and intrinsic reactivity. | Global Electron Density Transfer (GEDT), Conceptual DFT indices (ω, N), Parr functions, Prediction of regio- and stereoselectivity. |

| Bond Evolution Theory (BET) | Detailed description of the sequence of bond formation/cleavage. | Characterization of mechanism (concerted vs. stepwise), Identification of bond formation asynchronicity. |

| Electron Localization Function (ELF) | Analysis of the electronic structure of reactants and TSs. | Topological basins (synaptic, asynaptic), Classification of reactant type (e.g., zwitterionic, pseudoradical). |

| Density Functional Theory (DFT) Calculations | Locating transition states and calculating reaction energetics. | Optimized geometries of TSs, Activation energies (ΔH‡, ΔG‡), Reaction enthalpies (ΔHᵣ), Prediction of kinetic products. |

Applications of 4 Phenyloxazolidine 2,5 Dione in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Induction

The temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. 4-Phenyloxazolidine-2,5-dione, in its enantiomerically pure forms, serves as an effective chiral auxiliary, enabling the control of stereoselectivity in a variety of chemical transformations.

Control of Diastereoselectivity and Enantioselectivity in Carbon-Carbon Bond Formations

The phenyl group at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of incoming reagents, thereby controlling the formation of new stereocenters. This steric influence is particularly effective in carbon-carbon bond-forming reactions such as aldol (B89426) additions, alkylations, and Michael additions.

In asymmetric aldol reactions, the N-acylated derivative of this compound can be converted into a chiral enolate. The subsequent reaction of this enolate with an aldehyde proceeds with a high degree of diastereoselectivity, leading to the formation of syn- or anti-aldol products depending on the reaction conditions and the geometry of the enolate. For instance, the combination of an asymmetric aldol reaction with a modified Curtius rearrangement has been utilized for the efficient and diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones. nih.govnih.gov

Similarly, in Michael additions, the chiral environment provided by the 4-phenyloxazolidinone auxiliary directs the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Research has shown that the phenyl group at the C-4 position of the chiral oxazolidinone ring can act as a topographical feature, influencing the accessibility of the Michael acceptor plane to the nucleophile and thereby controlling facial diastereoselectivity. nih.gov

Below is a table summarizing the diastereoselectivity achieved in representative carbon-carbon bond-forming reactions using a 4-phenyloxazolidinone-based chiral auxiliary.

| Reaction Type | Electrophile | Nucleophile Source | Diastereomeric Ratio (d.r.) | Yield (%) |

| Aldol Addition | Benzaldehyde | N-Propionyl-4-phenyloxazolidinone | >95:5 | 85 |

| Alkylation | Benzyl bromide | N-Propionyl-4-phenyloxazolidinone | >98:2 | 92 |

| Michael Addition | (E)-3-Phenylpropenoate | N-Glycinyl-4-phenyloxazolidinone Ni(II) complex | >99:1 | 95 |

Strategies for Chiral Transfer and Auxiliary Cleavage

A critical aspect of using a chiral auxiliary is its efficient removal from the product molecule without compromising the newly formed stereocenters. For oxazolidinone-based auxiliaries like this compound, several cleavage methods have been developed.

Hydrolytic Cleavage: Mild hydrolytic conditions, often employing reagents like lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂), can effectively cleave the amide bond, releasing the chiral product (typically a carboxylic acid) and recovering the auxiliary. fao.org

Reductive Cleavage: More robust reducing agents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), can be used to reduce the acyl group to the corresponding alcohol while simultaneously cleaving the auxiliary. This method is particularly useful when the desired product is a chiral alcohol. Reductive cleavage of a related 5-phenyl-Δ2-isoxazoline-3-carboxylic acid using zinc in acetic acid has also been reported. rsc.org

Other Methods: In some cases, other nucleophiles can be employed for the cleavage reaction. For instance, the use of certain alkoxides can lead to the formation of esters, while amines can yield amides.

The choice of cleavage strategy depends on the desired functional group in the final product and the stability of the molecule to the reaction conditions. The ability to recover the chiral auxiliary intact for reuse is a key advantage of this synthetic approach.

Versatile Intermediates for Complex Molecule Construction

Beyond its role as a chiral auxiliary, the this compound ring system serves as a valuable building block for the synthesis of more complex molecular architectures, including substituted amino acids and various heterocyclic frameworks.

Precursors for Substituted Amino Acids and Peptidomimetics

The derivatization of this compound provides a powerful platform for the synthesis of non-proteinogenic amino acids, which are crucial components of many pharmaceuticals and biologically active molecules. nih.govmdpi.comfrontiersin.org By performing stereoselective alkylations on N-acylated 4-phenyloxazolidine-2,5-diones and subsequent cleavage of the auxiliary, a wide variety of α- and β-substituted amino acids can be prepared with high enantiomeric purity. mdpi.com

Furthermore, the rigid scaffold of the oxazolidinone ring can be incorporated into peptide chains to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability towards enzymatic degradation and improved pharmacokinetic properties. The constrained conformation of the oxazolidinone ring can help to enforce specific secondary structures, such as β-turns, which are often critical for biological activity.

Building Blocks for Polycyclic and Heterocyclic Frameworks

The reactivity of the carbonyl groups and the potential for functionalization at the nitrogen and the 4-position make this compound a useful starting material for the synthesis of a variety of polycyclic and heterocyclic compounds. For example, it can be used in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems with a high degree of stereocontrol.

The oxazolidinone core can also be a precursor to other heterocyclic systems. For example, through ring-opening and subsequent cyclization reactions, it is possible to synthesize other nitrogen- and oxygen-containing heterocycles. This versatility makes this compound a valuable tool for the construction of diverse molecular scaffolds found in natural products and medicinal agents, including alkaloids and β-lactams. nih.govorganic-chemistry.orgresearchgate.net

Role in Acylation and Condensation Reactions

The nitrogen atom of the this compound ring can be readily acylated, which is the first step in its use as a chiral auxiliary for many of the reactions mentioned above. The resulting N-acyloxazolidinones are activated carbonyl compounds that can participate in a variety of subsequent transformations.

Furthermore, the active methylene (B1212753) group adjacent to the carbonyl at the 5-position can potentially participate in condensation reactions, such as the Knoevenagel or Mannich reactions, although this reactivity is less commonly exploited compared to its role as a chiral auxiliary. wikipedia.orgresearchgate.net In a Mannich reaction, for example, the enolizable proton could react with an iminium ion to form a β-amino carbonyl compound. wikipedia.orgresearchgate.net

The ability to undergo these fundamental organic reactions further highlights the synthetic utility of this compound as a versatile building block in organic synthesis.

Synthetic Scaffolds for the Development of Novel Organic Reagents

The unique structural attributes of this compound render it a valuable scaffold in the construction of more complex molecular architectures, paving the way for the development of novel organic reagents. Its inherent reactivity, particularly its susceptibility to ring-opening reactions, allows for its strategic incorporation into new heterocyclic systems. This approach leverages the foundational structure of the oxazolidinedione ring to introduce specific functionalities and create tailored reagents for a variety of synthetic applications.

One notable application of this compound as a synthetic scaffold is in the preparation of substituted hydantoin (B18101) derivatives. Research has demonstrated that 3-phenyloxazolidine-2,5-dione can react with other heterocyclic compounds in the presence of a catalyst to yield more elaborate structures. For instance, in the presence of a tertiary amine catalyst, 3-phenyloxazolidine-2,5-dione reacts with 3-methylhydantoin. This reaction proceeds with the evolution of carbon dioxide and results in the formation of 3-methyl-1-N-phenylglycylhydantoin. rsc.org

The isolation and characterization of this product provide clear evidence for the role of 3-phenyloxazolidine-2,5-dione as a precursor to a new, more complex heterocyclic compound. rsc.org This transformation highlights a pathway where the oxazolidinedione ring is consumed to build a new molecular framework, in this case, a glycylhydantoin derivative. Such derivatives can be considered novel organic reagents in their own right, with potential applications in areas such as peptide synthesis or as ligands in catalysis.

The general reaction scheme for the polymerization of oxazolidine-2,5-diones, which this specific reaction is a part of, underscores the utility of these compounds as building blocks. The ability of 3-substituted oxazolidine-2,5-diones, like the phenyl-substituted variant, to participate in these reactions allows for the systematic development of new chemical entities. rsc.org

Below is a data table summarizing the key components and product of this synthetic application.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Phenyloxazolidine-2,5-dione | 3-Methylhydantoin | Tertiary Amine | 3-Methyl-1-N-phenylglycylhydantoin |

This specific example illustrates the potential of this compound to act as a foundational element in the synthesis of novel organic reagents. The phenyl substituent at the 4-position influences the reactivity and properties of the resulting molecule, allowing for a degree of tunability in the design of new reagents. Further exploration of the reactivity of the this compound scaffold with a broader range of nucleophiles and reaction partners could lead to a diverse library of novel organic reagents with unique applications in organic synthesis.

Structure Activity Relationship Sar Studies of 4 Phenyloxazolidine 2,5 Dione Derivatives

Influence of Substituent Position and Electronic Properties on Reactivity and Selectivity

The reactivity of the 4-phenyloxazolidine-2,5-dione ring is primarily centered on the two electrophilic carbonyl carbons (C2 and C5). The susceptibility of these sites to nucleophilic attack is significantly modulated by substituents on the C4-phenyl group. The electronic properties of these substituents, whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), alter the electron density across the entire molecule through inductive and resonance effects. lumenlearning.comfiveable.me

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring decrease the electron density of the aromatic system. lumenlearning.comnih.gov This effect is transmitted to the oxazolidinedione core, increasing the electrophilicity of the carbonyl carbons and making the entire scaffold more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density, which can reduce the reactivity of the carbonyls toward nucleophiles. fiveable.menih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. A substituent in the para position will exert its electronic influence most effectively on the C4 carbon and, by extension, the heterocyclic ring. Ortho substituents, in addition to their electronic effects, can introduce steric hindrance that may impede the approach of a nucleophile, thereby influencing both reactivity and selectivity.

The differential reactivity of the C2 and C5 carbonyls is a key aspect of selectivity. The C5 carbonyl is part of an acyl-anhydride-like system, making it generally more reactive towards nucleophiles than the C2 carbonyl, which is part of a carbamate (B1207046) system. Nucleophilic attack, particularly with amines in the synthesis of polypeptides, typically occurs at the more electrophilic C5 position, leading to ring-opening. The electronic nature of the phenyl substituent can fine-tune this inherent reactivity difference. An EWG would enhance the reactivity of both sites, but the effect might be more pronounced at the closer C5 position, potentially increasing the rate of desired ring-opening reactions.

| Substituent (X) | Position on Phenyl Ring | Hammett Constant (σp) | Expected Effect on Carbonyl Electrophilicity |

| -NO₂ | para | 0.78 | Strong Increase |

| -CN | para | 0.66 | Increase |

| -Cl | para | 0.23 | Moderate Increase |

| -H | - | 0.00 | Baseline |

| -CH₃ | para | -0.17 | Decrease |

| -OCH₃ | para | -0.27 | Strong Decrease |

This interactive table illustrates how different substituents on the phenyl ring are expected to modulate the electronic properties and reactivity of the this compound scaffold. Data is representative of general substituent effects.

Conformational Analysis and its Impact on Stereochemical Outcomes in Synthesis

The this compound ring contains a stereocenter at the C4 position. The configuration of this center is crucial as it dictates the stereochemical outcome of reactions where a new chiral center is formed. The five-membered ring is not perfectly planar and adopts envelope or twisted conformations to minimize steric strain. The bulky phenyl group at C4 will preferentially occupy a pseudo-equatorial position to reduce steric clashes with the carbonyl groups.

This preferred conformation creates a distinct steric environment on the two faces of the ring. The phenyl group effectively shields one face, directing the approach of incoming reagents to the less hindered face. This facial selectivity is fundamental in asymmetric synthesis, for instance, in stereoselective polymerizations or in reactions with chiral nucleophiles. researchgate.net The transfer of chirality from the C4 center to a newly formed stereocenter is a common and predictable outcome. mdpi.com

For example, in a ring-opening reaction with a nucleophile, the trajectory of the nucleophile's approach to the C5 carbonyl is influenced by the orientation of the C4-phenyl group. This ensures that the subsequent formation of a new bond occurs with a specific stereochemistry relative to the existing chiral center, leading to a high degree of diastereoselectivity in the product. The rigidity of the fused ring system helps to lock in a specific conformation, enhancing the fidelity of this chirality transfer. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. nih.gov For this compound derivatives, QSAR could be employed to predict their reactivity, selectivity, or biological activity based on structural modifications.

Developing a QSAR model for these derivatives would involve several key steps:

Data Set Generation: A series of this compound derivatives with various substituents on the phenyl ring would be synthesized.

Activity Measurement: A specific activity would be measured for each compound, such as the reaction rate with a standard nucleophile or a biological endpoint (e.g., enzyme inhibition).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the measured activity. The model's predictive power would then be rigorously validated using internal and external test sets of compounds.

Such a validated QSAR model would be a powerful tool for optimizing the design of new derivatives. It could predict the activity of virtual compounds before their synthesis, saving time and resources. For example, a model could identify which combination of substituents would maximize the rate of a desired chemical transformation or enhance a specific biological interaction.

| Descriptor Class | Example Descriptors | Property Represented | Relevance to this compound |

| Electronic | Hammett constants, Partial atomic charges, Dipole moment | Distribution of electrons, polarity | Predicts reactivity of carbonyl groups |

| Steric | Molar refractivity, Molecular volume, Surface area | Size and shape of the molecule | Influences accessibility of reaction sites |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic arrangement and branching | Encodes structural features |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity | Important for solubility and biological interactions |

This interactive table outlines key descriptor classes that would be relevant for building a QSAR model for this compound derivatives.

Comparative Analysis of the this compound Scaffold with Other Biologically Relevant Cyclic Imide and Dione (B5365651) Structures

The this compound scaffold can be compared with other five-membered cyclic structures like succinimide (B58015) (pyrrolidine-2,5-dione) to highlight key differences in structure and reactivity. nih.govresearchgate.netwikipedia.org

Succinimide: This cyclic imide contains a -CH₂-CH₂- unit instead of the -CH(Ph)-O- unit found in the oxazolidinedione. The most significant difference is the presence of the ring oxygen atom in the this compound. This oxygen atom has a profound electronic effect:

Inductive Effect: As an electronegative atom, the oxygen pulls electron density away from the adjacent C5 carbonyl, making it significantly more electrophilic and reactive than the carbonyls in succinimide.

Ring Strain: The C-O bond length is shorter than a C-C bond, which can alter the ring strain and conformation compared to the all-carbon backbone of succinimide.

This enhanced reactivity makes oxazolidine-2,5-diones (as N-carboxyanhydrides) excellent monomers for ring-opening polymerization to form polypeptides, a reaction not readily achievable with succinimides.

Other Heterocyclic Diones: Compared to scaffolds like thiazolidine-2,4-diones (TZDs), the oxazolidine-2,5-dione (B1294343) has two carbonyl groups directly involved in the anhydride-like system. In contrast, TZDs have a thioether group in the ring, which alters the electronics and geometry significantly. While both are important heterocyclic motifs, the oxazolidine-2,5-dione is primarily recognized for its utility as a reactive intermediate in synthesis, whereas scaffolds like succinimide and TZDs are more commonly found as stable core structures in biologically active molecules. researchgate.net

| Feature | This compound | Succinimide |

| Heteroatoms in Ring | Nitrogen, Oxygen | Nitrogen |

| Core Structure | α-Amino acid anhydride (B1165640) | Dicarboxylic acid imide |

| Reactivity of C5 Carbonyl | High (part of a mixed anhydride) | Moderate |

| Primary Use | Reactive intermediate for synthesis (e.g., polypeptides) | Stable scaffold in bioactive molecules, synthetic reagent |

| Key Structural Feature | C4-Stereocenter, Ring Oxygen | Methylene (B1212753) groups |

This interactive table provides a comparative overview of the this compound and succinimide scaffolds.

Rational Design Principles for Modulating Specific Chemical Transformations

Based on the SAR principles discussed, several rational design strategies can be formulated to control the chemical behavior of this compound derivatives.

Modulating Reactivity: To increase the rate of nucleophilic attack (e.g., for faster polymerization), one should introduce strong electron-withdrawing groups (like -NO₂ or -CF₃) at the para position of the C4-phenyl ring. To decrease reactivity and enhance stability for other transformations, electron-donating groups (like -OCH₃) would be preferred.

Controlling Stereoselectivity: The inherent chirality at C4 is the primary tool for controlling stereochemistry. For reactions involving the formation of a new stereocenter, the choice of the (R)- or (S)-enantiomer of the parent amino acid used to synthesize the scaffold will directly determine the product's absolute configuration. Steric bulk on the phenyl ring (e.g., ortho-substituents) can be used to further enhance facial selectivity by increasing the steric shielding of one face of the ring.

Achieving Regioselectivity: While nucleophilic attack is heavily favored at C5, it may be possible to influence attack at C2 under specific conditions. This could potentially be achieved by using very bulky substituents on the C4-phenyl group that sterically block the C5 position, in combination with specific catalysts or reaction conditions that favor attack at the carbamate carbonyl.

Tuning Solubility and Physical Properties: The substituents on the phenyl ring can be used to modify the physical properties of the molecule. Introducing polar groups (e.g., -OH, -SO₃H) can increase solubility in polar solvents, while adding long alkyl chains can enhance solubility in nonpolar media. This is a crucial consideration for optimizing reaction conditions and purification processes.

By applying these principles, chemists can rationally design this compound derivatives with tailored properties to achieve specific outcomes in complex chemical syntheses.

Q & A

Q. What are the established synthetic routes for 4-Phenyloxazolidine-2,5-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of amino acid derivatives (e.g., tyrosine analogs) with benzyl halides under basic conditions. For example, sodium hydroxide or potassium carbonate in solvents like dichloromethane or ethanol facilitates ring closure. Optimal yields (60–75%) are achieved at 60–80°C with stoichiometric control of reagents. Impurities often arise from incomplete cyclization or side reactions with hydroxyl groups, necessitating purification via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

- ¹H/¹³C NMR : To verify the oxazolidine ring and phenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., C₁₀H₉NO₃ requires [M+H]⁺ = 192.0655).

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous oxazolidine-diones .

Q. How is this compound initially screened for biological activity in academic research?

Primary screens include:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess inhibition zones.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme inhibition : Testing against proteases or kinases via fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How do structural modifications to the phenyl group in this compound impact its bioactivity?

Comparative SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance antimicrobial activity but reduce solubility.

- Hydroxyl or methoxy substitutions improve antioxidant capacity (e.g., 4-Hydroxybenzyl analogs show 2-fold higher ROS scavenging vs. unsubstituted derivatives).

- Steric hindrance from bulkier groups (e.g., isopropyl) diminishes binding to enzyme active sites .

Q. What strategies are employed for enantioselective synthesis of this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed cyclization) achieve >90% enantiomeric excess. For example, (S)-configured derivatives are synthesized using L-proline-based catalysts, critical for targeting stereospecific biological receptors .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.

- Metabolic stability : Evaluate compound degradation in cell culture media via LC-MS .

Q. What methodologies identify the molecular targets of this compound in complex biological systems?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins.

- Surface plasmon resonance (SPR) : Quantify real-time interactions with purified enzymes (e.g., kinases).

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

Q. How is the metabolic stability and toxicity of this compound assessed in preclinical models?

Q. What experimental designs optimize the stability of this compound under varying pH and solvent conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions (e.g., PBS).

- Light/temperature sensitivity : Store samples under controlled conditions (4°C, dark) to prevent photolysis .

Q. How can computational modeling guide the design of this compound derivatives with enhanced potency?

- Molecular docking : Predict binding poses in target proteins (e.g., COX-2 or β-lactamases) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- MD simulations : Assess compound-receptor complex stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.